molecular formula C16H14N2OS2 B2530800 3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 385418-27-9

3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B2530800
CAS RN: 385418-27-9
M. Wt: 314.42
InChI Key: DHFNWEMAAIUPAC-UHFFFAOYSA-N
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Description

The compound “3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones involves a thieno[2,3-d]pyrimidin-4-one core, which can have various substituents attached to it . The specific structure of “3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” would include a 3-methylphenyl group and a sulfanyl group attached to the thieno[2,3-d]pyrimidin-4-one core .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4-ones can vary depending on the specific substituents present on the molecule . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[2,3-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” would depend on its specific structure. For example, the presence of a sulfanyl group could influence its reactivity and solubility .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4-ones can depend on their specific biological activity. For example, thieno[2,3-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

properties

IUPAC Name

11-(3-methylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-9-4-2-5-10(8-9)18-15(19)13-11-6-3-7-12(11)21-14(13)17-16(18)20/h2,4-5,8H,3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNWEMAAIUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-5-m-tolyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

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